molecular formula C16H11F5O3S B12607668 Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- CAS No. 648957-11-3

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-

Cat. No.: B12607668
CAS No.: 648957-11-3
M. Wt: 378.3 g/mol
InChI Key: ZVTZRZHCNNPSKV-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- is a substituted benzaldehyde derivative characterized by a unique combination of functional groups:

  • 2,5-Dimethoxy substituents: Electron-donating methoxy groups at positions 2 and 5 on the benzene ring, which influence electronic distribution and reactivity.
  • 4-[(Pentafluorophenyl)methyl]thio group: A sulfur-linked pentafluorobenzyl moiety at position 2.

This compound is structurally related to psychoactive phenethylamine derivatives (e.g., 2C-T series) but differs in its aldehyde functionality and fluorinated substituents.

Properties

CAS No.

648957-11-3

Molecular Formula

C16H11F5O3S

Molecular Weight

378.3 g/mol

IUPAC Name

2,5-dimethoxy-4-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]benzaldehyde

InChI

InChI=1S/C16H11F5O3S/c1-23-9-4-11(10(24-2)3-7(9)5-22)25-6-8-12(17)14(19)16(21)15(20)13(8)18/h3-5H,6H2,1-2H3

InChI Key

ZVTZRZHCNNPSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Phase Transfer Catalysis Method

A common method employs phase transfer catalysts to facilitate the reaction between halobenzenes and phenolic compounds:

  • Reaction : Pentafluorobenzyl halide reacts with a thiol (e.g., 2,5-dimethoxythiophenol) in the presence of a base.
  • Catalysts : Quaternary ammonium salts are used as phase transfer catalysts.
  • Conditions : The reaction is carried out under mild temperature and solvent systems to ensure high yields and selectivity.

Sodium or Potassium Salt Alkylation

This method utilizes alkali metal salts of precursor compounds to enhance reactivity:

  • Step 1 : A crude 2-hydroxy-5-methoxybenzaldehyde is reacted with sodium or potassium hydroxide to form its metal salt.
  • Step 2 : The metal salt undergoes alkylation with dimethyl sulfate to produce 2,5-dimethoxybenzaldehyde.
  • Advantages :
    • Avoids the use of toxic reagents like hydrogen cyanide.
    • Eliminates expensive distillation steps by using crude starting materials.

Duff Formylation

The Duff reaction is employed to introduce the aldehyde group selectively:

  • Reaction Scheme :
    • Hexamethylenetetramine (HMTA) reacts with dimethoxythiobenzene in glacial acetic acid (GAA).
    • Sulfuric acid is added dropwise to catalyze the reaction.
  • Conditions :
    • Temperature: Maintained at around 100°C during HMTA addition.
    • Reaction Time: Stirred overnight for complete conversion.
  • Yield : The final product is obtained in high yield (up to ~92%).

Reduction and Condensation

This method involves reducing sulfonyl precursors followed by condensation:

  • Reduction :

    • Starting material: 2,5-dimethoxybenzenesulfonyl chloride.
    • Reducing agent: Zinc powder under acidic conditions.
    • Product: 2,5-dimethoxythiophenol.
  • Condensation :

    • Reactant: Bromoalkane or pentafluorobenzyl halide.
    • Conditions: Conducted under reduced pressure for better control and yield.

Reaction Optimization Parameters

Parameter Optimal Range/Condition
Temperature Typically between room temperature and 100°C
Solvent Systems Glacial acetic acid, ethyl acetate, or mixed solvents
Catalysts Phase transfer catalysts (e.g., quaternary ammonium salts)
Base Sodium hydroxide or potassium hydroxide
Reaction Time Varies from a few hours to overnight

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentafluorophenylmethylthio group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related benzaldehyde derivatives:

Compound Name Substituents (Position 4) Molecular Formula Key Properties/Applications Reference
Target Compound (Pentafluorophenyl)methylthio C₁₆H₁₁F₅O₂S High electron-withdrawing effects; potential use in fluorinated pharmaceuticals or materials
2,5-Dimethoxy-4-(methylthio)benzaldehyde Methylthio (SCH₃) C₁₀H₁₂O₃S Intermediate in serotonin receptor ligands; lower steric hindrance
2,5-Difluoro-4-(methylthio)benzaldehyde Methylthio + 2,5-difluoro C₈H₆F₂OS Enhanced electrophilicity; used in agrochemicals
4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde 4-Fluorobenzyloxy C₁₆H₁₅FO₄ Fluorinated ether linkage; applications in OLEDs or sensors
2,5-Dimethoxy-4-[(2-methylpropyl)thio]benzaldehyde Isobutylthio C₁₃H₁₈O₃S Alkylthio group improves lipid solubility; explored in drug delivery

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The pentafluorophenyl group in the target compound significantly reduces electron density at the aromatic ring, enhancing susceptibility to nucleophilic attack at the aldehyde group compared to methoxy- or alkylthio-substituted analogs .
    • Methylthio (SCH₃) in 2,5-dimethoxy-4-(methylthio)benzaldehyde provides moderate electron donation, stabilizing the ring but limiting electrophilic substitution reactivity .
  • Steric Effects :

    • The bulky (pentafluorophenyl)methylthio group in the target compound impedes reactions requiring planar transition states (e.g., Diels-Alder), unlike smaller substituents like methylthio .

Biological Activity

Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]- (CAS No. 648957-11-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11F5O3S
  • Molecular Weight : 378.314 g/mol
  • LogP : 4.504 (indicating lipophilicity)

The compound exhibits biological activity primarily through its interaction with serotonin receptors. Specifically, it has been identified as a potent agonist for the serotonin 5-HT2A receptor, which plays a critical role in various neurological processes.

Key Findings:

  • Receptor Interaction : It engages frontal cortex 5-HT2A receptors and shows high agonist potency at both 5-HT2A and 5-HT2C receptors while demonstrating modest selectivity over other serotonin receptors (5-HT2B, 5-HT1A, and others) .
  • Neuroplasticity : The activation of these receptors has been associated with increased expression of genes involved in neuroplasticity, suggesting potential therapeutic implications for mood disorders .

Pharmacological Effects

  • CNS Penetration : The compound readily crosses the blood-brain barrier, making it an interesting candidate for central nervous system applications .
  • Behavioral Responses : In animal models, doses ranging from 0.1 to 3 mg/kg elicited a head-twitch response (HTR), a common indicator of serotonergic activity .
  • Subchronic Administration : It can be administered subchronically without the development of behavioral tolerance, indicating a favorable safety profile for repeated use .

Antioxidant and Antifungal Activity

Research indicates that benzaldehyde derivatives can disrupt cellular antioxidation systems in pathogenic fungi, providing an avenue for antifungal drug development. The redox-active nature of certain benzaldehydes allows them to target and inhibit fungal growth effectively .

Study on Structure-Activity Relationships

A recent study focused on the synthesis and structure-activity relationships (SAR) of benzaldehyde derivatives highlighted the importance of specific substituents in enhancing receptor affinity and selectivity. The findings suggest that modifications at the para position significantly influence biological activity .

Inhibition Studies

Substituted benzaldehyde thiosemicarbazides were synthesized to evaluate their xanthine oxidase inhibitory activity. The interactions were analyzed using molecular docking studies, revealing that hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity .

Data Summary

Property Value
Molecular FormulaC16H11F5O3S
Molecular Weight378.314 g/mol
LogP4.504
Receptor AffinityHigh for 5-HT2A/5-HT2C
CNS PenetrationYes
Head-Twitch Response Dose0.1 - 3 mg/kg

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